MAGE-3 (167-176) is a peptide derived from the MAGE-3 protein, which belongs to the cancer/testis antigen family. This peptide has garnered significant interest in immunology and cancer therapy due to its role in eliciting immune responses against tumors. MAGE-3 is primarily expressed in various malignancies, including melanoma and certain types of lung cancer, while being largely absent in normal tissues, making it a potential target for cancer immunotherapy.
MAGE-3 is classified under the cancer/testis antigens, which are proteins typically expressed in germ cells of the testis and various tumors but not in normal somatic tissues. The specific peptide sequence of MAGE-3 (167-176) is recognized by certain human leukocyte antigen molecules, particularly HLA-A1, facilitating its presentation to T cells and subsequent immune activation .
The synthesis of MAGE-3 (167-176) can be accomplished through several methods:
MAGE-3 (167-176) has a specific amino acid sequence that allows it to bind effectively to HLA-A1 molecules. The structure of this peptide is crucial for its recognition by T cell receptors:
The molecular weight of MAGE-3 (167-176) is approximately 1,200 Daltons, making it suitable for immunological studies and therapeutic applications .
MAGE-3 (167-176) participates in several biochemical reactions:
These reactions are often studied using techniques such as enzyme-linked immunosorbent assays (ELISA) and flow cytometry to measure T cell responses following stimulation with MAGE-3 .
The mechanism of action of MAGE-3 (167-176) involves several key steps:
Studies have shown that T cells stimulated with MAGE-3 peptides release cytokines such as interferon-gamma, indicating an effective immune response against tumors .
MAGE-3 (167-176) exhibits several notable physical and chemical properties:
Characterization techniques such as mass spectrometry and nuclear magnetic resonance spectroscopy are often employed to analyze these properties in detail .
MAGE-3 (167-176) has several important applications in scientific research and clinical settings:
CAS No.: 18465-19-5
CAS No.: 14681-59-5
CAS No.: 15575-14-1
CAS No.: 113834-91-6
CAS No.: 36678-05-4